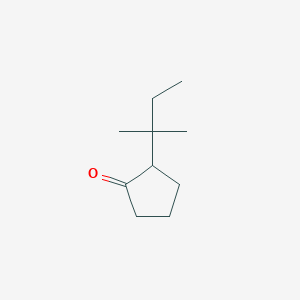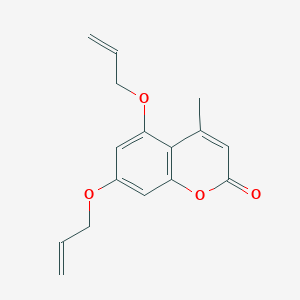
5,7-Diallyloxy-4-methyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,7-diallyloxy-4-methyl-chromen-2-one involves a multi-step process:
Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred and kept at room temperature for 4 hours, then poured into ice to precipitate the product.
Allylation: The 5,7-dihydroxy-4-methylcoumarin is then dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered.
Chemical Reactions Analysis
5,7-Diallyloxy-4-methyl-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the allyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the chromenone ring to form alcohols.
Substitution: The allyloxy groups in the compound can undergo nucleophilic substitution reactions.
Scientific Research Applications
5,7-Diallyloxy-4-methyl-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5,7-diallyloxy-4-methyl-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
5,7-Diallyloxy-4-methyl-chromen-2-one can be compared with other similar compounds:
5,7-Dihydroxy-4-methylcoumarin: This precursor compound lacks the allyloxy groups and has different chemical reactivity and biological activity.
7-Allyloxy-4-methyl-chromen-2-one:
7,8-Dihydroxy-4-methylcoumarin: This compound has hydroxyl groups at different positions, leading to distinct chemical behavior and biological effects
Properties
CAS No. |
18103-21-4 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-methyl-5,7-bis(prop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C16H16O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h4-5,8-10H,1-2,6-7H2,3H3 |
InChI Key |
SFENFSWNRGDHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


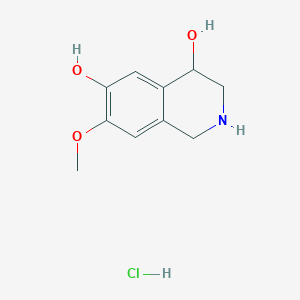
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
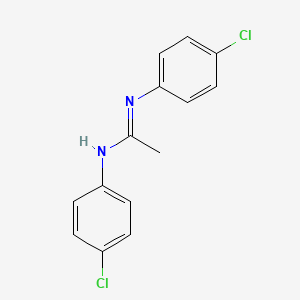
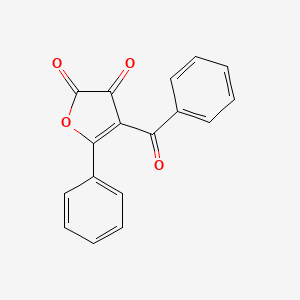
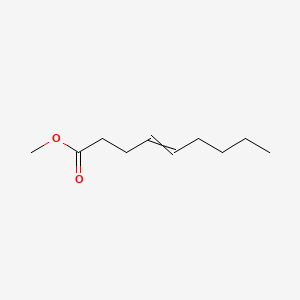
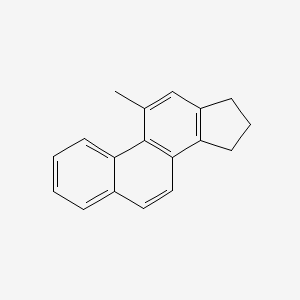
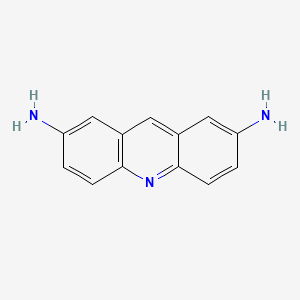
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
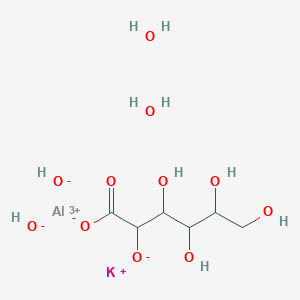
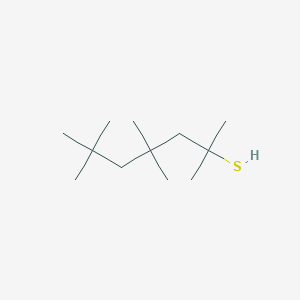
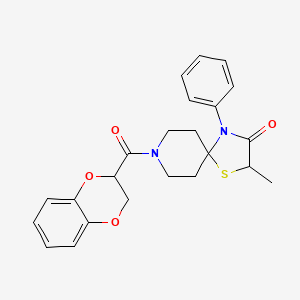
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
